1-Myristoyl-2-palmitoyl-3-butyryl-rac-glycerol

Descripción

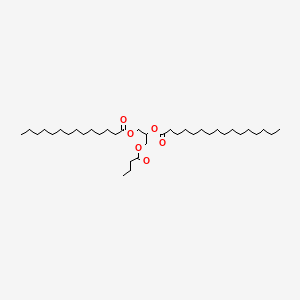

Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester is a complex fatty acid ester characterized by two distinct acyloxy groups: a butyroyloxy (C₄H₇O₂) substituent at position 1 and a myristoyloxy (C₁₄H₂₇O₂) group at position 2. This branched structure distinguishes it from simpler mono- or diesters of hexadecanoic acid (palmitic acid).

Propiedades

IUPAC Name |

(1-butanoyloxy-3-tetradecanoyloxypropan-2-yl) hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70O6/c1-4-7-9-11-13-15-17-18-20-22-24-26-28-31-37(40)43-34(32-41-35(38)29-6-3)33-42-36(39)30-27-25-23-21-19-16-14-12-10-8-5-2/h34H,4-33H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKOCYHMNMIISZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: 1-Miristoil-2-Palmitoil-3-Butilril-rac-glicerol se puede sintetizar mediante reacciones de esterificación que involucran ácido mirístico, ácido palmítico y ácido butírico con glicerol. La reacción normalmente requiere un catalizador como ácido sulfúrico o ácido p-toluensulfónico y se lleva a cabo bajo condiciones de reflujo .

Métodos de Producción Industrial: La producción industrial de 1-Miristoil-2-Palmitoil-3-Butilril-rac-glicerol implica procesos de esterificación similares pero a mayor escala. El uso de reactores continuos y condiciones de reacción optimizadas garantiza un alto rendimiento y pureza del producto .

Análisis De Reacciones Químicas

Tipos de Reacciones: 1-Miristoil-2-Palmitoil-3-Butilril-rac-glicerol experimenta diversas reacciones químicas, entre ellas:

Oxidación: Puede experimentar reacciones de oxidación para formar los correspondientes peróxidos de ácidos grasos.

Reactivos y Condiciones Comunes:

Hidrólisis: Condiciones ácidas o básicas con agua.

Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Productos Principales:

Hidrólisis: Ácido mirístico, ácido palmítico y ácido butírico.

Oxidación: Peróxidos de ácidos grasos.

Aplicaciones Científicas De Investigación

1-Miristoil-2-Palmitoil-3-Butilril-rac-glicerol tiene varias aplicaciones de investigación científica:

Bioquímica de Lípidos: Se utiliza para estudiar el metabolismo de los lípidos y el papel de los triacilgliceroles en los sistemas biológicos.

Ciencia de la Nutrición: Su presencia en la leche materna humana lo convierte en un tema de interés en la investigación sobre la nutrición infantil.

Desarrollo Farmacéutico: Se utiliza en el desarrollo de sistemas de administración de fármacos basados en lípidos.

Mecanismo De Acción

El mecanismo de acción de 1-Miristoil-2-Palmitoil-3-Butilril-rac-glicerol implica su metabolismo en ácido mirístico, ácido palmítico y ácido butírico, que luego se utilizan en varias vías bioquímicas. Estos ácidos grasos desempeñan funciones en la producción de energía, la estructura de la membrana celular y las vías de señalización .

Compuestos Similares:

1-Miristoil-2-Oleoil-3-Palmitoil-rac-glicerol: Contiene ácido oleico en lugar de ácido butírico.

1-Miristoil-2-Linoleoil-3-Palmitoil-rac-glicerol: Contiene ácido linoleico en lugar de ácido butírico.

Singularidad: 1-Miristoil-2-Palmitoil-3-Butilril-rac-glicerol es único debido a su combinación específica de ácido mirístico, ácido palmítico y ácido butírico, lo que le confiere propiedades bioquímicas y aplicaciones de investigación distintas .

Comparación Con Compuestos Similares

Molecular Structure and Substituent Analysis

The target compound’s uniqueness lies in its hybrid substituents:

- 1-[(1-oxobutoxy)methyl] : A short-chain butyroyloxy group (C₄).

- 2-[(1-oxotetradecyl)oxy] : A long-chain myristoyloxy group (C₁₄).

Comparisons with similar esters :

Key Observations :

- The target compound combines short- and long-chain substituents, which may enhance amphiphilic properties compared to symmetrical esters (e.g., two C₁₄ groups in ).

- Simpler esters like hexadecanoic acid ethyl ester (C₂ substituent) are more volatile and prevalent in plant essential oils .

- Esters with polar groups (e.g., 2-hydroxy-1-(hydroxymethyl)) exhibit antioxidant activity, whereas phosphonoxy derivatives (e.g., ) are linked to membrane signaling roles.

Physicochemical Properties

- Boiling Point: Esters with longer acyl chains (e.g., C₁₄ in the target compound) typically exhibit higher boiling points. For example, the analogue Octadecanoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester has a predicted boiling point of 741.4±27.0 °C , suggesting the target compound may have comparable thermal stability.

- Density : Branched esters with mixed-chain substituents often have densities near 0.90–0.95 g/cm³ , as seen in related compounds .

- Solubility : The butyroyloxy group (C₄) may improve solubility in polar solvents compared to purely long-chain esters.

Actividad Biológica

Overview

Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester, also known as a complex fatty acid ester, exhibits various biological activities that are of significant interest in pharmacological and nutritional research. This compound is primarily studied for its potential anti-inflammatory, anticancer, and metabolic effects.

- IUPAC Name : (1-butanoyloxy-3-tetradecanoyloxypropan-2-yl) hexadecanoate

- Molecular Formula : C₃₇H₇₀O₆

- Molecular Weight : 610.9 g/mol

- CAS Number : Not specified in the current literature.

Anti-inflammatory Properties

Research indicates that hexadecanoic acid derivatives exhibit anti-inflammatory effects. A study evaluated the anti-inflammatory activity of various fatty acid extracts, highlighting the ability of hexadecanoic acid to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. The extract containing hexadecanoic acid showed significant inhibition of NO production without affecting cell viability, demonstrating its potential as an anti-inflammatory agent .

Anticancer Activity

Hexadecanoic acid and its derivatives have been investigated for their cytotoxic effects against cancer cell lines. In a study involving the MCF-7 breast cancer cell line, hexadecanoic acid ethyl ester demonstrated a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment. This suggests that hexadecanoic acid can induce apoptosis in cancer cells, making it a candidate for further investigation in anticancer therapies .

Metabolic Effects

The metabolism of hexadecanoic acid involves its conversion into various bioactive lipid mediators that play crucial roles in energy metabolism and cell signaling. The compound is also implicated in lipid metabolism pathways, which are essential for maintaining cellular homeostasis and regulating inflammatory responses .

Case Studies and Research Findings

The biological activity of hexadecanoic acid is primarily mediated through its metabolites. Upon entering the body, it undergoes enzymatic reactions that convert it into various fatty acids and bioactive lipids. These metabolites can modulate inflammatory pathways, influence cell proliferation, and affect apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.